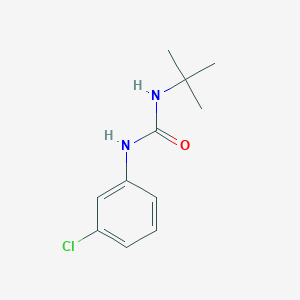

1-Tert-butyl-3-(3-chlorophenyl)urea

Description

1-Tert-butyl-3-(3-chlorophenyl)urea is a substituted urea derivative characterized by a tert-butyl group attached to one nitrogen of the urea moiety and a 3-chlorophenyl group to the other. Urea derivatives are widely studied for their roles as enzyme modulators, anticancer agents, and energetic materials, with substituent variations critically influencing their activity .

Properties

CAS No. |

414897-78-2 |

|---|---|

Molecular Formula |

C11H15ClN2O |

Molecular Weight |

226.7 g/mol |

IUPAC Name |

1-tert-butyl-3-(3-chlorophenyl)urea |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15) |

InChI Key |

YNEOHINYTJZRNL-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CC(C)(C)NC(=O)NC1=CC(=CC=C1)Cl |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Effects: Ortho, Meta, and Para Isomers

The position of chlorine on the phenyl ring significantly impacts molecular interactions. For example:

- 1-tert-butyl-3-[(2-chlorophenyl)methyl]urea (ortho-chloro substituent, ) exhibits a molecular weight of 240.73 g/mol and a logP of 3.53, suggesting moderate lipophilicity. The ortho position may sterically hinder hydrogen bonding compared to meta or para positions .

- 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (para-cyano substituent, ) has a molecular weight of 272.0 g/mol and an 88.5% synthetic yield. The para-cyano group’s electron-withdrawing nature may improve stability or alter electronic distribution in the urea core .

Electron-Withdrawing vs. Bulky Substituents

- Electron-Withdrawing Groups: 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea () incorporates bromo and trifluoromethyl groups, which increase molecular weight (382.6 g/mol) and may enhance metabolic stability due to reduced electron density . 1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (g) has a molecular weight of 306.0 g/mol and an 81.9% yield. The dichloro substitution likely amplifies hydrophobic interactions .

- Bulky Substituents :

Dimeric vs. Monomeric Ureas

- 1,1’-(1,4-Phenylenebis(methylene))bis(3-(3-chlorophenyl)urea) () is a dimeric urea with dual 3-chlorophenyl groups. This structure demonstrated antiproliferative activity in breast cancer cells (MDA-MB-231) by activating caspase-3 and caspase-9, suggesting that dimerization enhances apoptosis induction compared to monomeric analogs .

Pharmacological Chaperones: Pyridinyl vs. Tert-Butyl

- 1-(3-Chlorophenyl)-3,3-bis(pyridin-2-yl)urea (Compound VIII, ) acts as a pharmacological chaperone for PMM2, rescuing enzyme activity in destabilizing mutations. The pyridinyl groups likely facilitate hydrogen bonding and π-π interactions with target proteins, whereas the tert-butyl group in 1-tert-butyl-3-(3-chlorophenyl)urea may prioritize hydrophobic binding pockets .

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

| Substituent Type | Example Compound | LogP | Key Interactions | Potential Impact |

|---|---|---|---|---|

| Bulky (tert-butyl) | This compound | ~3.5* | Hydrophobic interactions | Reduced solubility, enhanced selectivity |

| Electron-withdrawing (CF₃) | 1-[4-Bromo-3-(trifluoromethyl)phenyl]-3-(3-chlorophenyl)urea | N/A | Electron-deficient aromatic ring | Increased metabolic stability |

| Dimeric | Bis(3-chlorophenyl)urea | N/A | Dual binding sites | Enhanced apoptotic activity |

*Estimated based on analog data.

Preparation Methods

Direct Urea Formation via Isocyanate-Amine Coupling

The most straightforward method involves reacting tert-butylamine with 3-chlorophenyl isocyanate in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine (TEA) is typically added to neutralize hydrogen chloride byproducts. For instance, XLYOFNOQVPJJNP-UHFFFAOYSA-N demonstrates that urea formation proceeds efficiently at room temperature, yielding 70–85% of the target compound after recrystallization from ethanol .

Reaction Conditions:

-

Molar Ratio: 1:1 (amine to isocyanate)

-

Solvent: DMF or DCM

-

Base: TEA (1.1 equivalents)

-

Time: 2–4 hours

Mechanistic Insight:

The reaction follows a nucleophilic addition-elimination pathway, where the amine attacks the electrophilic carbon of the isocyanate, forming a carbamate intermediate that subsequently loses CO2 to yield the urea .

Protection-Deprotection Strategy Using Di-tert-butyl Dicarbonate

A two-step approach employs di-tert-butyl dicarbonate (Boc2O) to protect tert-butylamine before coupling with 3-chloroaniline. This method minimizes side reactions in substrates sensitive to isocyanate intermediates.

Step 1: Protection of Amine

tert-Butylamine reacts with Boc2O in dioxane at 50°C, forming the Boc-protected amine in 95% yield .

Step 2: Urea Formation and Deprotection

The Boc group is removed using hydrochloric acid, and the resulting amine reacts with 3-chlorophenyl isocyanate in DMF. This method achieves a 60–70% overall yield but requires additional purification steps .

Advantages:

-

Avoids direct handling of volatile isocyanates.

-

Suitable for substrates prone to polymerization.

Triphosgene-Mediated Urea Synthesis

For large-scale production, triphosgene serves as a safer alternative to phosgene for generating isocyanates in situ. In this method, 3-chloroaniline reacts with triphosgene in tetrahydrofuran (THF) at 0°C, forming 3-chlorophenyl isocyanate, which subsequently couples with tert-butylamine .

Reaction Parameters:

-

Temperature: 0°C to room temperature

-

Solvent: THF

-

Yield: 65–75%

Optimization Note:

Excess triphosgene (1.5 equivalents) ensures complete conversion of the aniline to the isocyanate, minimizing residual starting material .

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements utilize resin-bound tert-butylamine to streamline purification. The amine is immobilized on Wang resin, reacted with 3-chlorophenyl isocyanate, and cleaved using trifluoroacetic acid (TFA). This method achieves >90% purity but lower yields (50–60%) due to resin loading limitations .

Comparison of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Coupling | 70–85 | 95–98 | Simplicity | Requires pure isocyanate |

| Protection-Deprotection | 60–70 | 90–95 | Versatility | Multiple steps |

| Triphosgene-Mediated | 65–75 | 85–90 | Scalability | Handling of toxic reagents |

| Solid-Phase | 50–60 | >90 | Ease of purification | Cost of resin |

Catalytic Approaches and Green Chemistry

Emerging methods focus on sustainability. A palladium-catalyzed carbonylative coupling of tert-butylamine with 3-chloroiodobenzene and CO under 1 atm pressure achieves 55% yield, though this remains experimental .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Tert-butyl-3-(3-chlorophenyl)urea, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves reacting tert-butylamine with 3-chlorophenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or THF) under inert atmosphere. Key optimizations include:

- Catalyst Use : Triethylamine or DMAP to accelerate urea bond formation.

- Temperature Control : Maintain 0–25°C to minimize side reactions.

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm urea NH protons (δ 5.5–6.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm).

- IR Spectroscopy : Identify urea C=O stretch (~1640–1680 cm⁻¹) and N-H bends (~1500–1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns.

- Single-Crystal X-ray Diffraction : Resolve steric effects of tert-butyl and chlorophenyl groups on molecular geometry .

Q. How can researchers determine purity and quantify the compound in mixtures?

- Methodological Answer :

- HPLC with UV/ECD Detection : Use C18 columns (acetonitrile/water mobile phase) and external calibration curves.

- Melting Point Analysis : Compare experimental values (e.g., 180–185°C) to literature data for purity assessment .

Advanced Research Questions

Q. How can contradictions in thermal decomposition data across studies be resolved?

- Methodological Answer :

- TGA-DSC Coupling : Perform simultaneous thermogravimetric and calorimetric analysis under controlled heating rates (e.g., 5–20°C/min).

- Isoconversional Methods (e.g., Friedman, Flynn-Wall-Ozawa) : Analyze activation energy variability to identify decomposition pathways.

- Kinetic Modeling : Use software (e.g., Kinetics Neo) to compare degradation mechanisms (e.g., exothermic vs. endothermic steps) .

Q. How do substituents (tert-butyl, chlorophenyl) influence intermolecular interactions and crystal packing?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C...H, Cl...H) using CrystalExplorer.

- X-ray Crystallography : Reveal steric hindrance from tert-butyl groups and halogen bonding from Cl atoms.

- DFT Calculations : Simulate packing efficiency and lattice energies (e.g., Gaussian09 with B3LYP/6-31G*) .

Q. What computational methods predict detonation properties for energetic derivatives of this compound?

- Methodological Answer :

- EXPLO5 V6.03 : Input crystal density and enthalpy of formation to calculate detonation velocity (D) and pressure (P).

- Thermochemical Codes (e.g., Cheetah) : Estimate oxygen balance (-141.7 for related compounds) and energy release .

Q. How can hydrogen bonding networks be analyzed for stability in solid-state applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.